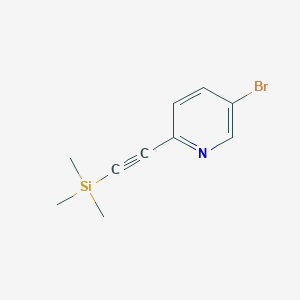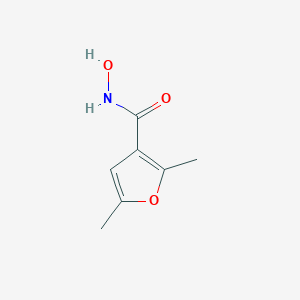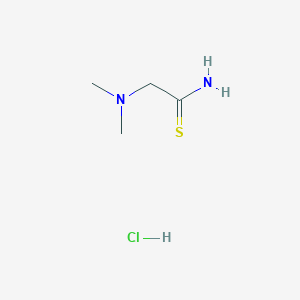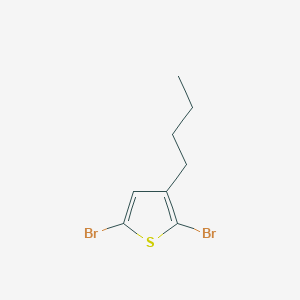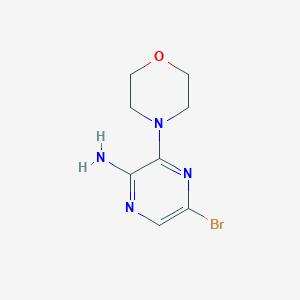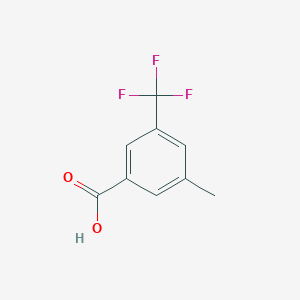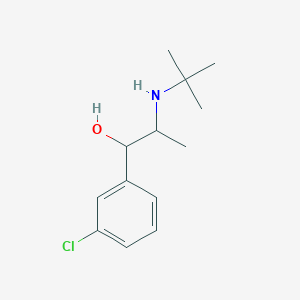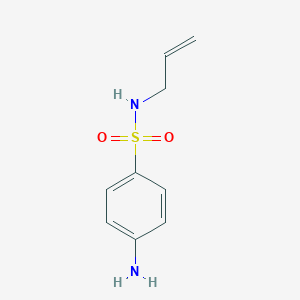
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside, commonly known as MOG, is a glycolipid molecule that has been extensively studied for its potential applications in scientific research. MOG is a derivative of monogalactosyl diacylglycerol (MGDG), a major component of plant chloroplast membranes. MOG has unique properties that make it an attractive molecule for use in various research applications.
Mecanismo De Acción
MOG functions as a surfactant, meaning it has both hydrophilic and hydrophobic properties. This allows MOG to interact with both water-soluble and lipid-soluble molecules, making it an effective tool for solubilizing and stabilizing membrane proteins. MOG has also been shown to interact with lipid bilayers, altering their properties and potentially affecting membrane protein function.
Biochemical and Physiological Effects:
MOG has been shown to have minimal toxicity and is generally considered to be biocompatible. However, MOG can interact with cell membranes and alter their properties, potentially affecting cellular function. Additionally, MOG has been shown to have immunomodulatory effects, potentially affecting the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOG has several advantages for use in lab experiments, including its ability to solubilize and stabilize membrane proteins, its biocompatibility, and its potential as a drug delivery system. However, MOG is a complex molecule that requires specialized knowledge and equipment for synthesis and use. Additionally, MOG can interact with cell membranes and alter their properties, potentially affecting experimental outcomes.
Direcciones Futuras
There are several potential future directions for research involving MOG. One area of interest is the development of MOG-based drug delivery systems, which could have applications in cancer treatment and other therapeutic areas. Additionally, further research is needed to fully understand the mechanism of action of MOG and its effects on cellular function. Finally, there is potential for the development of new methods for MOG synthesis and modification, which could enhance its utility as a research tool.
Métodos De Síntesis
MOG can be synthesized through a multi-step process involving the extraction of 1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside from plant membranes, followed by chemical modification to create the desired MOG molecule. The synthesis of MOG is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
MOG has been used in various scientific research applications, including membrane protein studies, lipid-protein interactions, and drug delivery systems. MOG has been shown to enhance the solubility and stability of membrane proteins, making it a valuable tool for structural and functional studies. Additionally, MOG has been used as a carrier molecule for drug delivery, as it can effectively transport hydrophobic drugs across cell membranes.
Propiedades
Número CAS |
114029-87-7 |
|---|---|
Nombre del producto |
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside |
Fórmula molecular |
C28H56O8 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methoxy-3-octadecoxypropoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H56O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34-21-23(33-2)22-35-28-27(32)26(31)25(30)24(20-29)36-28/h23-32H,3-22H2,1-2H3/t23?,24-,25-,26+,27-,28-/m1/s1 |
Clave InChI |
NAIOLCDHMKOXNO-UTXZCJAZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOCC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
Sinónimos |
1-O-octadecyl-2-O-methylglycerol-3-glucopyranoside OMGGP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
